![molecular formula C11H18O3 B7580714 5-Methoxybicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B7580714.png)
5-Methoxybicyclo[3.3.1]nonane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methoxybicyclo[3.3.1]nonane-1-carboxylic acid, also known as MBCNCA, is a cyclic amino acid that has been of interest to researchers due to its potential applications in the field of medicinal chemistry. The unique structure of MBCNCA makes it an attractive target for synthesis and study, as it has been shown to exhibit a range of biological activities. In
作用機序
The exact mechanism of action of 5-Methoxybicyclo[3.3.1]nonane-1-carboxylic acid is not well understood, but it is thought to act through multiple pathways. One proposed mechanism involves the inhibition of enzymes involved in cell growth and proliferation, leading to the induction of apoptosis (programmed cell death) in cancer cells. Another proposed mechanism involves the modulation of GPCR activity, leading to changes in intracellular signaling pathways.
Biochemical and Physiological Effects:
5-Methoxybicyclo[3.3.1]nonane-1-carboxylic acid has been shown to exhibit a range of biochemical and physiological effects, depending on the specific derivative studied. For example, some derivatives have been shown to inhibit the growth of cancer cells by inducing apoptosis, while others have been shown to have antifungal activity. Additionally, 5-Methoxybicyclo[3.3.1]nonane-1-carboxylic acid derivatives have been shown to bind to GPCRs, leading to changes in intracellular signaling pathways and physiological responses.
実験室実験の利点と制限
One advantage of using 5-Methoxybicyclo[3.3.1]nonane-1-carboxylic acid derivatives in lab experiments is their potential as scaffolds for the development of new drugs targeting various disease states. Additionally, 5-Methoxybicyclo[3.3.1]nonane-1-carboxylic acid derivatives have been shown to exhibit a range of biological activities, making them useful for investigating the mechanisms of action of various compounds. However, one limitation of using 5-Methoxybicyclo[3.3.1]nonane-1-carboxylic acid derivatives in lab experiments is their relatively complex synthesis, which may limit their availability for certain applications.
将来の方向性
There are many potential future directions for research involving 5-Methoxybicyclo[3.3.1]nonane-1-carboxylic acid derivatives. One area of interest is the development of new drugs targeting cancer and other disease states, using 5-Methoxybicyclo[3.3.1]nonane-1-carboxylic acid derivatives as scaffolds. Additionally, further investigation is needed to fully understand the mechanisms of action of 5-Methoxybicyclo[3.3.1]nonane-1-carboxylic acid derivatives, which could lead to the development of more targeted and effective therapies. Finally, the synthesis of new 5-Methoxybicyclo[3.3.1]nonane-1-carboxylic acid derivatives with novel biological activities could lead to the discovery of new compounds with therapeutic potential.
合成法
The synthesis of 5-Methoxybicyclo[3.3.1]nonane-1-carboxylic acid typically involves a multistep process starting from commercially available starting materials. One common method involves the reaction of 5-methoxy-1-cyclopentene-1-carboxylic acid with vinylmagnesium bromide, followed by a Diels-Alder reaction with cyclopentadiene to form a bicyclic intermediate. This intermediate can then be converted to 5-Methoxybicyclo[3.3.1]nonane-1-carboxylic acid through a series of steps involving oxidation and hydrolysis. Other methods have also been reported, including a one-pot synthesis involving the reaction of 1,3-cyclopentadiene with a mixture of 5-methoxy-1-cyclopentene-1-carboxylic acid and diethyl azodicarboxylate.
科学的研究の応用
5-Methoxybicyclo[3.3.1]nonane-1-carboxylic acid has been shown to exhibit a range of biological activities, including antimicrobial, antifungal, and antiproliferative effects. It has also been investigated for its potential as a scaffold for the development of new drugs targeting various disease states, including cancer and neurological disorders. For example, 5-Methoxybicyclo[3.3.1]nonane-1-carboxylic acid derivatives have been synthesized and tested for their ability to inhibit the growth of cancer cells, with promising results. Additionally, 5-Methoxybicyclo[3.3.1]nonane-1-carboxylic acid has been explored as a potential ligand for G protein-coupled receptors (GPCRs), which are involved in a wide range of physiological processes.
特性
IUPAC Name |
5-methoxybicyclo[3.3.1]nonane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c1-14-11-6-2-4-10(8-11,9(12)13)5-3-7-11/h2-8H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCKDNJQAPRDCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC12CCCC(C1)(CCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

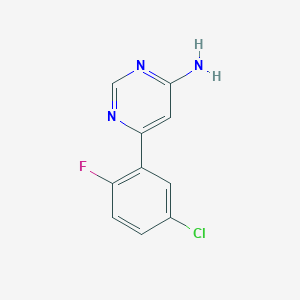
![2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl 1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B7580636.png)

![N-methyl-1H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B7580649.png)

![1-[4-[4-(Trifluoromethyl)phenyl]piperazin-1-yl]ethanone](/img/structure/B7580659.png)

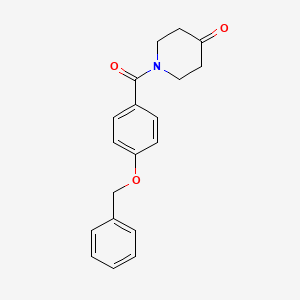
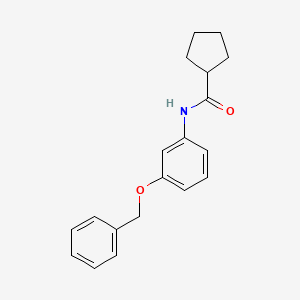
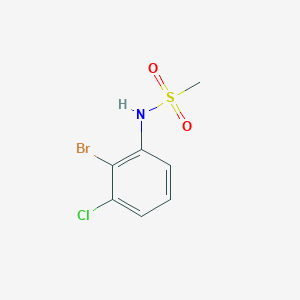
![N-[(5E)-5-[benzoyl-[3-(trifluoromethyl)phenyl]hydrazinylidene]-1,3-thiazol-2-ylidene]benzamide](/img/structure/B7580696.png)

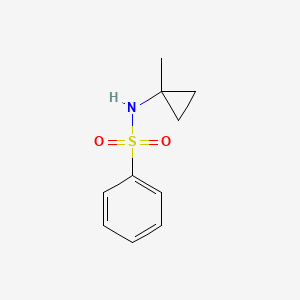
![2-[3-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)propanoylamino]phenyl]acetic acid](/img/structure/B7580729.png)